(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-6H,7H2,(H,12,13)(H,14,15)/b6-3+ |
InChI Key |
FXJCOSHICGYCIM-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid to form 4-(carboxymethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid exhibits significant anticancer activity. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of estrogen receptors. For instance, studies have shown that similar compounds can act as antagonists for estrogen receptor subtypes, suggesting a pathway for breast cancer therapeutics development .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Cinnamic acid derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, which can be beneficial in treating chronic inflammatory diseases. This application is particularly relevant in developing new anti-inflammatory drugs that are less toxic than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated in several studies. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The compound's ability to scavenge free radicals makes it a candidate for further research in nutraceuticals and functional foods .
Agricultural Applications
1. Biopesticide Development
The antifungal and antibacterial properties of this compound position it as a promising biopesticide. Its efficacy against plant pathogens can help reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices. Studies have reported its effectiveness against various fungal strains that affect crops, thereby enhancing crop yield and quality .
2. Plant Growth Regulation
Research indicates that cinnamic acid derivatives can influence plant growth and development by regulating hormonal pathways. This property can be harnessed to develop natural growth regulators that enhance plant resilience against environmental stressors .
Material Sciences
1. Polymer Synthesis
This compound can serve as a precursor in the synthesis of functional polymers. Its reactive carboxylic acid group allows for the formation of copolymers that exhibit desirable properties such as improved mechanical strength and thermal stability .
2. Coatings and Adhesives
The compound's chemical structure makes it suitable for applications in coatings and adhesives due to its ability to enhance adhesion properties and provide protective features against environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | References |
|---|---|---|---|---|---|
| (E)-3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid | 4-(carboxymethoxy) | C₁₁H₁₀O₆* | 238.19 | Dicarboxylic acid; potential pharmaceutical agent | [5] |
| Caffeic Acid | 3,4-dihydroxy | C₉H₈O₄ | 180.16 | Natural antioxidant; phenolic hydroxyl groups enhance radical scavenging | [3] |
| Ozagrel | 4-(imidazol-1-ylmethyl) | C₁₃H₁₂N₂O₂ | 228.25 | Thromboxane synthase inhibitor; imidazole moiety aids enzyme interaction | [4], [13] |
| (E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid | 4-(trifluoromethoxy) | C₁₀H₇F₃O₃ | 232.16 | Fluorinated analog; increased lipophilicity and metabolic stability | [8] |
| (2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic acid | 4-(methoxycarbonyl) | C₁₁H₁₀O₄ | 206.19 | Ester group reduces acidity; synthetic intermediate | [14] |
*Note: Molecular formula calculated based on substituent composition.
Structural and Functional Differences
Caffeic Acid ():
- Substituents : 3,4-Dihydroxyphenyl groups.
- Key Differences : Lacks the carboxymethoxy group; hydroxyl groups confer strong antioxidant activity.
- Implications : Higher water solubility due to polar hydroxyls compared to the carboxymethoxy analog .
Ozagrel ():
- Substituents : Imidazole-methyl group.
- Key Differences : The imidazole ring introduces basicity, enabling interactions with thromboxane synthase.
- Implications : Demonstrates the importance of heterocyclic substituents in enzyme inhibition .
(E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic Acid ():
- Substituents : Trifluoromethoxy group (-OCF₃).
- Key Differences : Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity.
- Implications : Fluorinated analogs are often explored for improved pharmacokinetics .
(2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic Acid ():
Potential Implications of the Carboxymethoxy Group
The carboxymethoxy group (-OCH₂COOH) introduces unique properties:
Acidity : Dual carboxylic acids lower the pKa, enhancing solubility in aqueous environments.
Hydrogen Bonding : Multiple oxygen atoms facilitate interactions with biological targets (e.g., enzymes or receptors).
Synthetic Utility : The group may serve as a handle for further derivatization (e.g., esterification or amidation).
Biological Activity
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, exhibits various biological activities that have garnered attention in pharmacological research. This article reviews the compound's biological effects, including its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by its phenolic structure, which is pivotal in mediating its biological activities. The carboxymethoxy group enhances its solubility and bioavailability, making it a subject of interest in drug development.
Antioxidant Activity
Research indicates that cinnamic acid derivatives, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress.
- Study Findings : A study demonstrated that derivatives showed a marked reduction in malondialdehyde (MDA) levels, an indicator of lipid peroxidation, confirming their potential as antioxidants .
Anti-inflammatory Effects
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting various inflammatory mediators. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
- Mechanism : The compound inhibits the expression of cyclooxygenase (COX) enzymes and reduces the production of prostaglandins, thereby alleviating inflammation .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data of this compound
These findings suggest that the compound selectively targets malignant cells while sparing normal cells, indicating a potential for therapeutic use in cancer treatment.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins.
- Regulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Antimicrobial Activity : Some studies have reported its effectiveness against bacterial strains, suggesting potential applications in treating infections .
Case Studies
A case study involving the administration of this compound to animal models showed significant tumor reduction compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents when used in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
